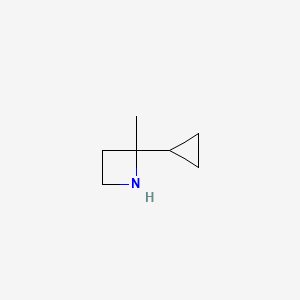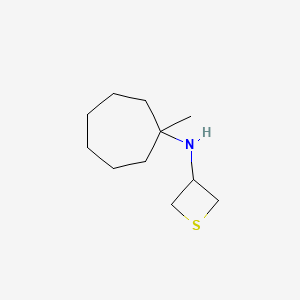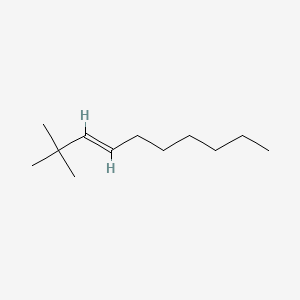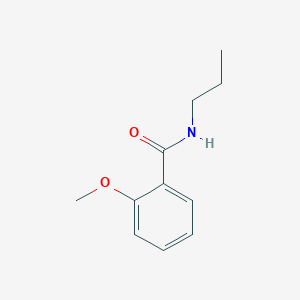
2-methoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-propylbenzamide is an organic compound belonging to the benzamide class. Benzamides are known for their diverse applications in various fields such as medicine, biology, and industry. This compound is characterized by the presence of a methoxy group (-OCH3) and a propyl group (-C3H7) attached to the benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-propylbenzamide typically involves the reaction of 2-methoxybenzoic acid with propylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-propylbenzamide.
Reduction: Formation of 2-methoxy-N-propylamine.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
2-methoxy-N-propylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antibacterial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-methylbenzamide
- 2-methoxy-N-ethylbenzamide
- 2-methoxy-N-butylbenzamide
Comparison
2-methoxy-N-propylbenzamide is unique due to its specific combination of the methoxy and propyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
2-methoxy-N-propylbenzamide |
InChI |
InChI=1S/C11H15NO2/c1-3-8-12-11(13)9-6-4-5-7-10(9)14-2/h4-7H,3,8H2,1-2H3,(H,12,13) |
InChI Key |
DQBXKRNGBFVBLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


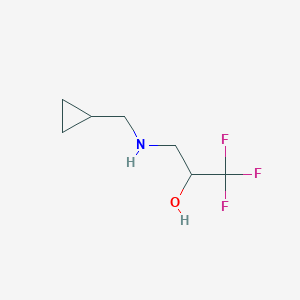
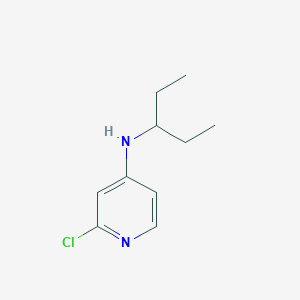
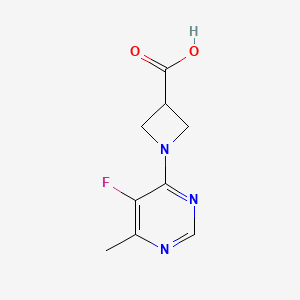
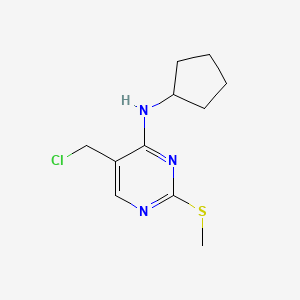
![(4AS,8aS)-octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B13330318.png)
![Benzyl 8-oxo-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B13330319.png)
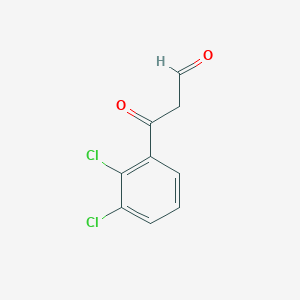
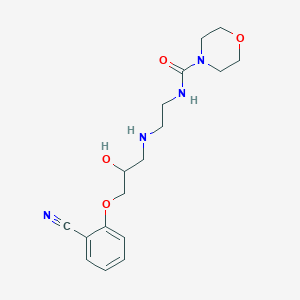
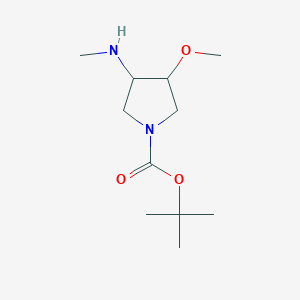
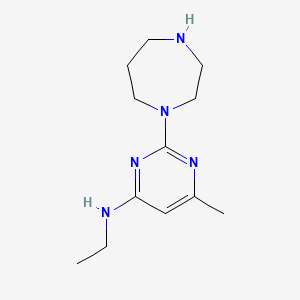
![5,6,7,8-Tetrahydro-4h-thieno[3,4-c]azepine](/img/structure/B13330360.png)
